REACTION_SMILES
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[C:2]([O:3][C:4](=[O:5])[NH:9][CH2:10][C:11](=[O:12])[NH:13][c:14]1[cH:15][cH:16][c:17]([C:20]#[N:21])[cH:18][cH:19]1)([CH3:6])([CH3:7])[CH3:8].[CH3:22][CH2:23][O:24][C:25](=[O:26])[CH3:27].[ClH:1]>>[ClH:1].[NH2:9][CH2:10][C:11](=[O:12])[NH:13][c:14]1[cH:15][cH:16][c:17]([C:20]#[N:21])[cH:18][cH:19]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)NCC(=O)Nc1ccc(C#N)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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|
Type
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product
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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N#Cc1ccc(NC(=O)CN)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |